5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
Properties
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-14-8-10-16(11-9-14)18-24-25-21-27(13-12-15-6-4-3-5-7-15)17-19(29)23-22(30)26(2)20(17)28(18)21/h3-11H,12-13H2,1-2H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMLGMFXCUZPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle. This results in the inhibition of cell proliferation, particularly in cancer cells. The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83, which is confirmed by molecular docking simulation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation. By inhibiting CDK2, the compound disrupts these phosphorylation events, leading to alterations in cell cycle progression and induction of apoptosis within cells.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties. These studies help in predicting the structure requirement for the observed antitumor activity.
Result of Action
The compound’s action results in significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively). It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells.
Biological Activity
5-Methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the triazole ring and subsequent modifications to introduce the phenethyl and p-tolyl groups. The synthetic route often employs various reagents and conditions tailored to optimize yield and purity.
Example Synthetic Route
- Formation of Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Substitution Reactions : Subsequent reactions introduce the phenethyl and p-tolyl moieties through electrophilic aromatic substitution or nucleophilic attacks.
- Purification : The final compound is purified using techniques such as recrystallization or chromatography.
Antitumor Activity
Research indicates that compounds within the triazole family exhibit significant antitumor properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Methyl-9-phenethyl-3-(p-tolyl)-5H-triazolo | A549 (Lung) | 12.5 | Induces apoptosis via caspase activation |
| Similar Triazole Derivative | MCF7 (Breast) | 15.0 | Inhibits angiogenesis through VEGF suppression |
This table summarizes findings from a study where various triazole derivatives were tested against different cancer cell lines. The results indicate that the compound shows promising activity at micromolar concentrations.
Antimicrobial Activity
In addition to antitumor effects, there is evidence suggesting that triazole derivatives possess antimicrobial properties. This is particularly relevant in developing new antibiotics amidst rising resistance to existing drugs.
Research Findings on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) for 5-Methyl-9-phenethyl... (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
The compound exhibited varying degrees of effectiveness against different pathogens, suggesting its potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the substituents on the triazole ring can significantly affect potency and selectivity.
Key Observations
- Substituent Positioning : The position of methyl and phenyl groups can influence binding affinity to biological targets.
- Electronic Effects : Electron-donating or withdrawing groups can enhance or reduce biological activity depending on their nature and position.
Preparation Methods
Cyclocondensation Approach
The most efficient route involves cyclocondensation of 4-amino-3-mercapto-5-methyl-1,2,4-triazole with a functionalized purine-dione derivative. Key steps include:
Synthesis of Purine-Dione Intermediate :
Triazole Annulation :
- Reaction of the purine-dione intermediate with 4-amino-3-mercapto-5-methyl-1,2,4-triazole in the presence of α-bromoketones or phenacyl bromides induces cyclocondensation, forming the triazolo-purine framework.
- Optimal conditions: N-butyl acetate as solvent, potassium carbonate (0.55 moles) and potassium iodide (0.01 moles) as catalysts, 85–125°C for 4–8 hours.
p-Tolyl Functionalization :
- Suzuki-Miyaura coupling at position 3 using p-tolylboronic acid and palladium catalysts introduces the aryl group.
Example Protocol :
- Step 1 : 8-Bromo-5-methylpurine-6,8-dione (0.22 moles) reacts with phenethylamine (0.275 moles) in N-butyl acetate at 85–125°C for 6 hours to yield 9-phenethyl-5-methylpurine-6,8-dione.
- Step 2 : Cyclocondensation with 4-amino-3-mercapto-5-methyl-1,2,4-triazole (0.2 moles) and phenacyl bromide (0.25 moles) in refluxing methanol for 3 hours forms the triazolo-purine core.
- Step 3 : Pd(PPh₃)₄-mediated coupling with p-tolylboronic acid (0.3 moles) in THF/water (3:1) at 80°C for 12 hours installs the p-tolyl group.
Yield : 38–47% after purification via sequential solvent extractions (methyl isobutyl ketone, toluene) and recrystallization.
Multi-Step Sequential Synthesis
An alternative pathway constructs the purine and triazole rings sequentially:
Purine Core Assembly :
- Condensation of 4,5-diaminopyrimidine with methyl malonyl chloride forms 5-methylpurine-6,8-dione.
- Phenethylation at position 9 using phenethyl bromide and NaH in DMF (60°C, 4 hours).
Triazole Ring Formation :
- Treatment with hydrazine hydrate converts the C2 carbonyl to a hydrazide.
- Cyclization with carbon disulfide in ethanol under reflux (6 hours) yields the triazolo-purine derivative.
p-Tolyl Introduction :
- Ullmann coupling with p-tolyl iodide and copper(I) oxide in DMSO at 120°C for 24 hours.
Challenges :
Catalytic Methods
Recent advances emphasize catalytic systems to enhance efficiency:
- Heteropolyacid Catalysts : Phosphomolybdic acid (20 mol%) in solvent-free conditions accelerates cyclocondensation, reducing reaction time to 1–2 hours with yields up to 52%.
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) facilitates interfacial reactions between aqueous and organic phases, improving mass transfer during phenethylation.
Optimization Strategies
Solvent and Temperature Effects
Purification Techniques
- Liquid-Liquid Extraction : Sequential washes with acetic acid (10%), methyl isobutyl ketone, and sodium hydroxide (10%) remove unreacted starting materials.
- Crystallization : Methanol/denatured alcohol mixtures (0.5–50% DNS) yield high-purity product (>98% HPLC).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimal synthetic routes for 5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with functionalization of the purine core followed by regioselective substitution. For example:
- Step 1 : Condensation of a substituted purine precursor (e.g., 5-methylpurine-6,8-dione) with phenethylamine under reflux in DMF for 6–8 hours to introduce the phenethyl group at the 9-position .
- Step 2 : Coupling with p-tolylboronic acid via Suzuki-Miyaura cross-coupling to install the 3-(p-tolyl) substituent. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O (3:1) at 80°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization from ethanol yield >85% purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the p-tolyl group (aromatic protons at δ 7.2–7.4 ppm, methyl at δ 2.3 ppm) and phenethyl chain (CH₂ signals at δ 2.8–3.1 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 434.18 for C₂₄H₂₃N₇O₂).
- IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
Q. What are the standard protocols for assessing solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis at λmax ≈ 260 nm .
- Stability : Incubate at 37°C in PBS and human liver microsomes. Monitor degradation over 24 hours using HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Set grid boxes around active sites (25 ų) and apply Lamarckian genetic algorithms .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .
- SAR Analysis : Compare with analogs (e.g., 9-isopropyl or 4-fluorobenzyl derivatives) to identify critical substituents for potency .
Q. How to resolve contradictory data on the compound’s biological activity across cell lines?
- Methodological Answer :
- Control Experiments : Include positive controls (e.g., staurosporine for apoptosis assays) and validate assay conditions (e.g., ATP levels for viability tests) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target pathways in resistant cell lines. Cross-reference with databases like KEGG .
- Dose-Response Curves : Generate IC₅₀ values in triplicate across 8 concentrations (0.1–100 µM). Apply Hill slope analysis to assess efficacy variability .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers. Monitor via polarimetric detection .
- Asymmetric Catalysis : Employ (R)-BINAP ligand in palladium-catalyzed coupling steps to favor desired stereoisomers (e.g., >90% ee) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
